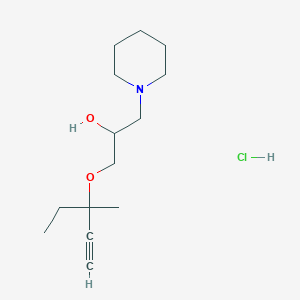
1-Bromo-3-(1-fluorovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-(1-fluorovinyl)benzene” is a chemical compound with the molecular formula C6H4BrF . It is also known by other names such as m-Bromofluorobenzene, m-Fluorobromobenzene, m-Fluorophenyl bromide, 1-Fluoro-3-bromobenzene, 3-Bromofluorobenzene, Benzene, 1-fluoro-3-bromo-, and 3-Bromfluorbenzen .
Synthesis Analysis
A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 174.998 , a refractive index n20/D of 1.526 (lit.) , a boiling point of 149-151 °C (lit.) , and a density of 1.567 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Regioselective Fluorination Techniques
One notable application involves the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which results in compounds like (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This process uses wet tetra-n-butylammonium fluoride (TBAF·3H2O) to achieve high yields and regioselectivities, illustrating the compound's utility in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals, agrochemicals, and material science (Zhao et al., 2016).
Fluorescence Properties for Material Science
Another application is seen in the synthesis and study of fluorescence properties of derivatives like 1-Bromo-4-(2,2-diphenylvinyl)benzene. Such compounds exhibit significant fluorescence intensities and aggregation-induced emission (AIE) peculiarities, making them interesting for optoelectronic applications and as fluorescence probes in biological and material sciences (Zuo-qi, 2015).
Radiosynthesis for Biomedical Imaging
The field of biomedical imaging also benefits from related research, where compounds like 1-[18F]fluoromethyl-4-methyl-benzene, derived from their bromo analogues, serve as bifunctional labeling agents. These are used in positron emission tomography (PET) imaging, highlighting the compound's significance in developing new diagnostic tools (Namolingam et al., 2001).
Synthesis and Characterization for Nanotechnology
Moreover, compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene are precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. Their controlled edge morphology and narrow widths are crucial for advancements in nanotechnology and electronics (Patil et al., 2012).
Novel Fluorophores for Chemical Sensors
Research into novel fluorophores using derivatives also showcases the utility of such compounds in creating sensors and imaging agents. The emission properties of these fluorophores, which vary widely depending on their structural modifications, are essential for developing new chemical sensors and imaging technologies (Hwang et al., 2001).
Safety and Hazards
Safety measures for handling “1-Bromo-3-(1-fluorovinyl)benzene” include avoiding all personal contact, including inhalation, wearing protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, avoiding contact with incompatible materials, not eating, drinking or smoking when handling, and keeping containers securely sealed when not in use .
Eigenschaften
IUPAC Name |
1-bromo-3-(1-fluoroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYSOJIETWTVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-48-0 |
Source


|
| Record name | 1-bromo-3-(1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)
![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)
![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)



